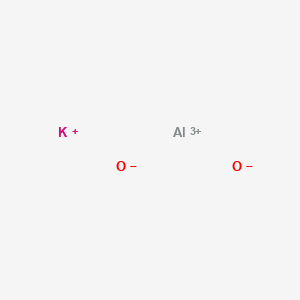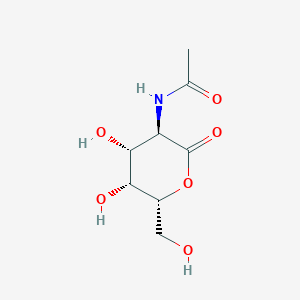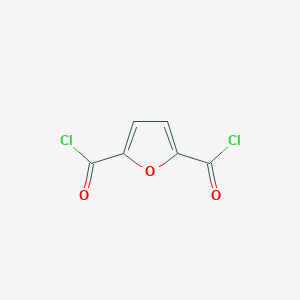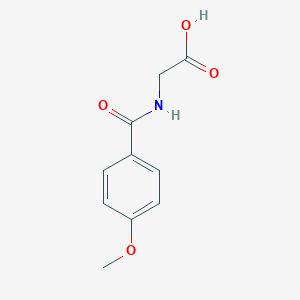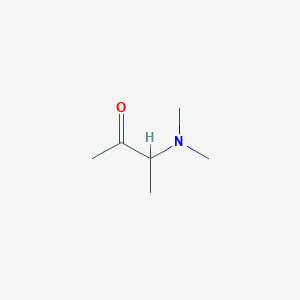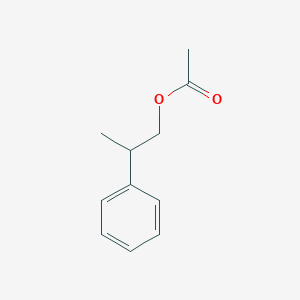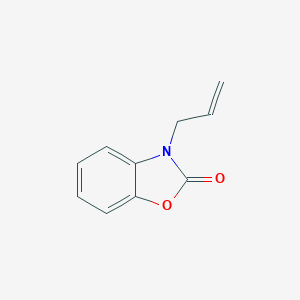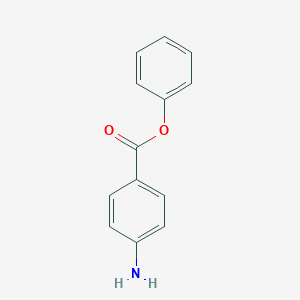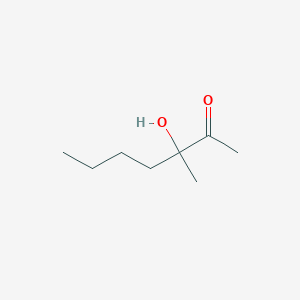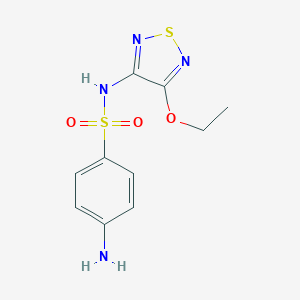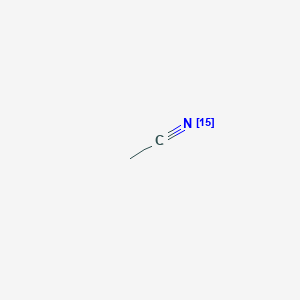
6-Methylbenzoxazole
Overview
Description
6-Methylbenzoxazole is a benzoxazole . It has a molecular formula of C8H7NO . The compound is a pale-yellow to yellow-brown sticky oil to solid .
Synthesis Analysis
Benzoxazole derivatives, including 6-Methylbenzoxazole, have been synthesized using various pathways . A highly efficient, simple, and rapid method has been reported for the preparation of various 2-aminobenzoxazoles, including 6-methyl-1,3-benzoxazol-2-amine .Molecular Structure Analysis
The molecular weight of 6-Methylbenzoxazole is 133.15 g/mol . The InChI key is SZWNDAUMBWLYOQ-UHFFFAOYSA-N . The canonical SMILES structure is CC1=CC2=C(C=C1)N=CO2 .Chemical Reactions Analysis
Benzoxazole derivatives, including 6-Methylbenzoxazole, have been used as starting materials for different mechanistic approaches in drug discovery . They have been extensively used due to their wide spectrum of pharmacological activities .Physical And Chemical Properties Analysis
6-Methylbenzoxazole has a density of 1.1±0.1 g/cm3, a boiling point of 206.5±9.0 °C at 760 mmHg, and a vapor pressure of 0.3±0.4 mmHg at 25°C . It has a molar refractivity of 39.3±0.3 cm3, a polar surface area of 26 Ų, and a molar volume of 115.8±3.0 cm3 .Scientific Research Applications
Antimicrobial Agent
6-Methylbenzoxazole has been studied for its potential as an antimicrobial agent. Research indicates that derivatives of benzoxazole, including 6-Methylbenzoxazole, can be effective against a range of microbial species. They have been tested in vitro against Gram-positive and Gram-negative bacteria, showing promising results comparable to established antibiotics like ofloxacin and fluconazole .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies have shown that certain benzoxazole derivatives can inhibit the growth of cancer cell lines, such as human colorectal carcinoma (HCT116). These findings suggest that 6-Methylbenzoxazole could serve as a scaffold for developing new anticancer drugs .
Antifungal Applications
In the realm of antifungal research, 6-Methylbenzoxazole derivatives have demonstrated effectiveness against fungal strains like Candida albicans and Aspergillus niger. This opens up possibilities for the compound’s use in treating fungal infections, with some derivatives showing potent activity at very low minimum inhibitory concentrations .
Anti-Inflammatory Uses
The benzoxazole core structure, present in 6-Methylbenzoxazole, is known for its anti-inflammatory effects. This makes it a candidate for the development of new anti-inflammatory medications, potentially offering an alternative to current treatments with fewer side effects .
Antioxidant Properties
Benzoxazole derivatives exhibit antioxidant properties, which are crucial in combating oxidative stress-related diseases. The antioxidant capacity of 6-Methylbenzoxazole could be harnessed in pharmaceuticals to protect cells from damage caused by free radicals .
Neuroprotective Effects
There is evidence to suggest that benzoxazole derivatives can have neuroprotective effects. This includes potential applications in the treatment of neurodegenerative diseases, where the prevention of neuronal damage is key .
Agricultural Chemicals
Beyond medical applications, benzoxazole compounds have been explored for use in agriculture. They can serve as intermediates in the synthesis of agrochemicals, providing a basis for developing new pesticides or herbicides .
Material Science
In material science, the benzoxazole structure is utilized in the creation of new biological materials. Its incorporation into polymers and other materials can enhance properties like thermal stability and mechanical strength, which are valuable in various industrial applications .
Safety and Hazards
Mechanism of Action
Target of Action
6-Methylbenzoxazole, a derivative of benzoxazole, has been found to exhibit a wide spectrum of pharmacological activities . . They also exhibit anticancer activity, with the human colorectal carcinoma (HCT116) cancer cell line being a notable target .
Mode of Action
Benzoxazole derivatives, in general, are known for their wide range of pharmacological activities . They interact with their targets, leading to changes that result in their antimicrobial and anticancer effects .
Biochemical Pathways
Benzoxazole derivatives have been associated with various biochemical pathways due to their broad spectrum of pharmacological activities . These compounds can affect the pathways related to bacterial and fungal growth, as well as those involved in cancer cell proliferation .
Result of Action
Benzoxazole derivatives have been reported to exhibit antimicrobial and anticancer activities . These compounds can inhibit the growth of various bacteria and fungi, and they can also inhibit the proliferation of cancer cells .
properties
IUPAC Name |
6-methyl-1,3-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c1-6-2-3-7-8(4-6)10-5-9-7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZWNDAUMBWLYOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80369304 | |
| Record name | 6-Methylbenzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methylbenzoxazole | |
CAS RN |
10531-80-3 | |
| Record name | 6-Methylbenzoxazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10531-80-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methylbenzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2-Thiobenzyl-6-Methylbenzoxazole (2-TB6MBXA) interact with copper to inhibit its corrosion in nitric acid?
A1: 2-TB6MBXA acts as an effective copper corrosion inhibitor in a 2M HNO3 solution []. The molecule adsorbs onto the copper surface, forming a protective layer that hinders the dissolution process. This adsorption follows the Langmuir modified adsorption isotherm, suggesting a chemisorption mechanism, meaning a chemical bond is formed between the inhibitor molecule and the copper surface []. DFT calculations and analysis of molecular descriptors like HOMO/LUMO energies and Fukui indices could further elucidate the specific interactions and active sites involved in the adsorption process.
Q2: Can you describe the photophysical properties of iridium complexes containing 2-(2-hydroxyphenyl)-6-methylbenzoxazole as a ligand?
A2: Iridium (III) complexes incorporating 2-(2-hydroxyphenyl)-6-methylbenzoxazole as an ancillary ligand exhibit strong phosphorescence with a peak emission at 525 nm, resulting in a green light emission []. The complex demonstrates efficient energy harvesting through dual excitation pathways: direct excitation of the iridium complex and energy transfer from the 2-(2-hydroxyphenyl)-6-methylbenzoxazole ligand to the iridium center. This interligand energy transfer contributes to the high phosphorescence efficiency observed in these complexes [].
Q3: How does the structure of the ancillary ligand in iridium complexes, specifically the addition of phenyl rings to the oxazole moiety, affect the emission color?
A3: Increasing the conjugation within the ancillary ligand through the addition of phenyl rings fused to the oxazole ring results in a bathochromic shift in the emission wavelength []. For instance, the iridium complex with 2-(2-hydroxyphenyl)-6-methylbenzoxazole emits green light (525 nm), while replacing this ligand with 2-(2-hydroxyphenyl)naphthoxazole, containing an additional phenyl ring, shifts the emission to yellow (552 nm) []. This demonstrates the possibility of color tuning in these phosphorescent iridium complexes by modifying the conjugated system of the ancillary ligand.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


